![molecular formula C22H21N3O6S B4839827 2-(4-nitrophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4839827.png)
2-(4-nitrophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide
Overview
Description
2-(4-nitrophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide, also known as N-(4-((4-nitrophenoxy)carbonyl)phenyl)-4-(2-phenylethylsulfonyl)aniline, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. It is a white or off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Mechanism of Action
The exact mechanism of action of 2-(4-nitrophenoxy)-2-(4-nitrophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenoxy)-2-(4-nitrophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the proliferation and migration of cancer cells. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-nitrophenoxy)-2-(4-nitrophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide in lab experiments is its potential therapeutic applications in medicine and biotechnology. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in research and clinical settings.
Future Directions
There are several future directions for research involving 2-(4-nitrophenoxy)-2-(4-nitrophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide. One direction is to further investigate its mechanism of action and optimize its use in treating various diseases. Another direction is to explore its potential applications in biotechnology, such as in the development of biosensors and biomaterials. Additionally, there is a need for more studies on its safety and toxicity.
Scientific Research Applications
2-(4-nitrophenoxy)-2-(4-nitrophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has been studied for its potential applications in medicine and biotechnology. It has been shown to have anti-inflammatory and anti-tumor properties, and has been investigated as a potential treatment for various diseases such as cancer, rheumatoid arthritis, and multiple sclerosis.
properties
IUPAC Name |
2-(4-nitrophenoxy)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c26-22(16-31-20-10-8-19(9-11-20)25(27)28)24-18-6-12-21(13-7-18)32(29,30)23-15-14-17-4-2-1-3-5-17/h1-13,23H,14-16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACOFMWRVFBGDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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